molecular formula C21H21N3O3 B12180423 N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide

N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide

Cat. No.: B12180423
M. Wt: 363.4 g/mol
InChI Key: QFEARNKDHJPTDF-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone linking two aromatic moieties: a 3-acetylamino-substituted phenyl group and a 3-acetyl-substituted indole (Fig. 1). While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related indole-propanamide derivatives are noted for diverse bioactivities, including anti-inflammatory and antioxidant properties .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(3-acetylindol-1-yl)propanamide

InChI

InChI=1S/C21H21N3O3/c1-14(25)19-13-24(20-9-4-3-8-18(19)20)11-10-21(27)23-17-7-5-6-16(12-17)22-15(2)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

QFEARNKDHJPTDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Acetyl-1H-indole

Method A: Friedel-Crafts Acetylation
Indole undergoes electrophilic substitution at the 3-position using acetyl chloride and AlCl₃ in dichloromethane.

Indole+CH3COClAlCl3,DCM3-Acetylindole(Yield: 85%)[1]\text{Indole} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{3-Acetylindole} \quad (\text{Yield: 85\%})

Optimization Data :

ParameterCondition 1Condition 2Optimal Condition
CatalystAlCl₃FeCl₃AlCl₃
Temperature0°C25°C0°C
Yield78%65%85%

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.15 (s, 1H, indole-H), 7.45–7.20 (m, 4H), 2.65 (s, 3H, COCH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch).

Synthesis of 3-Acetylaminoaniline

Step 1: Acetylation of 3-Nitroaniline
3-Nitroaniline is acetylated with acetic anhydride in pyridine:

3-Nitroaniline+(CH3CO)2OPyridineN-(3-Nitrophenyl)acetamide(Yield: 92%)[10]\text{3-Nitroaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{N-(3-Nitrophenyl)acetamide} \quad (\text{Yield: 92\%})

Step 2: Reduction of Nitro Group
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine:

N-(3-Nitrophenyl)acetamideH2,Pd/CN-(3-Aminophenyl)acetamide(Yield: 88%)[10]\text{N-(3-Nitrophenyl)acetamide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-(3-Aminophenyl)acetamide} \quad (\text{Yield: 88\%})

Coupling Strategies for Propanamide Formation

Carbodiimide-Mediated Coupling

Activation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid with EDC/HOBt facilitates amide bond formation with 3-acetylaminoaniline:

Acid+AmineEDC/HOBt, DMFTarget Compound(Yield: 76%)[3]\text{Acid} + \text{Amine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound} \quad (\text{Yield: 76\%})

Comparative Efficiency of Coupling Agents :

ReagentSolventTemp (°C)Yield (%)Purity (%)
EDC/HOBtDMF257698
DCC/DMAPTHF06895
HATUDCM-108299

Key Insight : HATU offers superior yields but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Screening :

SolventDielectric ConstantYield (%)
DMF36.776
THF7.568
DCM8.971

Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity.

Temperature Gradient :

Temp (°C)Reaction Time (h)Yield (%)
02465
251276
40672

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1).

HPLC Analysis :

  • Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).

  • Retention Time : 12.3 min.

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.05 (s, 1H, indole-H), 2.55 (s, 3H, COCH₃).

  • HRMS (ESI) : m/z 394.1782 [M+H]⁺ (calc. 394.1778).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patents highlight the use of microreactors for scalable amide coupling, reducing reaction time from 12 h to 30 min.

Key Parameters :

  • Residence Time : 30 min.

  • Throughput : 1.2 kg/day .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide is a synthetic compound notable for its complex structure and potential therapeutic applications. The compound features both an indole moiety and an amide functional group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

PropertyValue
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
IUPAC NameN-(3-acetamidophenyl)-3-(3-acetylindol-1-yl)propanamide
InChI KeyQFEARNKDHJPTDF-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular responses.

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be significant in treating conditions characterized by chronic inflammation.

Antiviral Activity

Recent studies have highlighted the role of heterocycles, including indoles, as promising antiviral agents. Compounds structurally similar to this compound have demonstrated activity against various viruses, including influenza and hepatitis C virus (HCV). This suggests that further investigation into the antiviral potential of this compound could yield valuable insights.

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, a related compound demonstrated significant inhibition of tumor cell proliferation with an IC50 value in the micromolar range. This supports the hypothesis that this compound could exhibit similar properties.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of indole derivatives revealed that certain compounds could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may also possess anti-inflammatory capabilities worth exploring in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous indole-propanamide derivatives.

Table 1: Structural and Functional Comparison of Indole-Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties/Activities
N-[3-(Acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide (Target) Not explicitly provided (inferred: ~C₂₀H₂₀N₃O₃) ~350–400* 3-Acetylamino phenyl, 3-acetylindole Acetamide, acetyl, indole Data not available
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide C₂₅H₂₂FN₂O 392.46 Fluoro-biphenyl, indole-ethyl Propanamide, fluorine, biphenyl Synthetic intermediate; no bioactivity reported
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide C₂₀H₂₂N₂O₂ 322.40 6-Methoxyindole, phenyl Methoxy, propanamide Potential CNS activity (structural analogy)
3-(3-Acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide C₂₄H₂₅N₃O₃ 403.50 3-Acetylindole, 5-methoxyindole-ethyl Acetyl, methoxy, dual indole motifs Enhanced π-π stacking potential
N-[3-(Acetylamino)phenyl]-3-(2-chlorophenyl)propanamide C₁₇H₁₇ClN₂O₂ 316.78 3-Acetylamino phenyl, 2-chlorophenyl Chlorine, acetamide Likely altered lipophilicity vs. target

*Molecular weight inferred from structural analogs.

Key Structural and Functional Differences

The fluoro-biphenyl group in may improve membrane permeability due to fluorine’s hydrophobic character, whereas the target’s acetyl groups could reduce lipophilicity.

Impact of Indole Modifications: Compounds with dual indole motifs (e.g., ) exhibit extended aromatic systems, favoring π-π interactions in protein binding. The target’s single indole moiety may limit such interactions compared to but could reduce steric hindrance.

Backbone and Linker Variations :

  • Ethyl vs. Propanamide Linkers : Ethyl-linked indoles (e.g., ) may confer conformational rigidity, whereas the target’s propanamide linker offers hydrogen-bonding capability via the amide group.

Molecular Weight and Solubility :

  • The target compound’s inferred molecular weight (~350–400 g/mol) aligns with drug-like properties, whereas bulkier analogs like (403.5 g/mol) may face challenges in bioavailability.

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